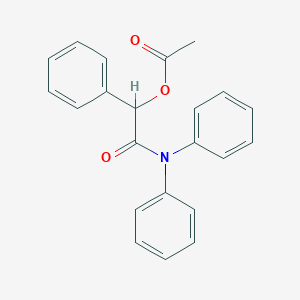
2-(Diphenylamino)-2-oxo-1-phenylethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylamino)-2-oxo-1-phenylethyl acetate is an organic compound characterized by its complex structure, which includes diphenylamino and phenylethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylamino)-2-oxo-1-phenylethyl acetate typically involves the reaction of diphenylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylamino)-2-oxo-1-phenylethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Diphenylamino)-2-oxo-1-phenylethyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(Diphenylamino)-2-oxo-1-phenylethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylethanol: Known for its pleasant rose-like odor and used in fragrances and cosmetics.
2-Phenethyl acetate: Also used in fragrances and has a similar floral odor.
Diphenylamine: Used as an antioxidant and stabilizer in various industrial applications.
Uniqueness
2-(Diphenylamino)-2-oxo-1-phenylethyl acetate is unique due to its combination of diphenylamino and phenylethyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
20538-25-4 |
|---|---|
Formule moléculaire |
C22H19NO3 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
[2-oxo-1-phenyl-2-(N-phenylanilino)ethyl] acetate |
InChI |
InChI=1S/C22H19NO3/c1-17(24)26-21(18-11-5-2-6-12-18)22(25)23(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,1H3 |
Clé InChI |
XOBBVCGDORYQQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C1=CC=CC=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


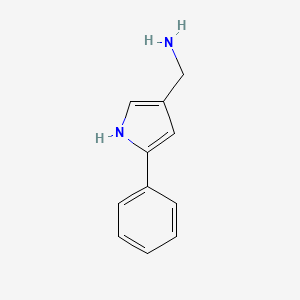

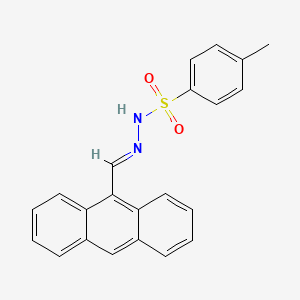
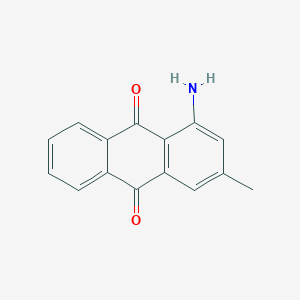
![sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13144836.png)
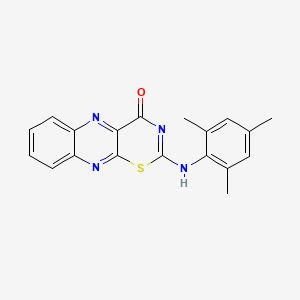
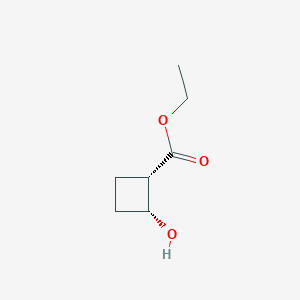
![Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium](/img/structure/B13144847.png)

![3,9-Dichloro-6-(5,7-dichloro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B13144861.png)
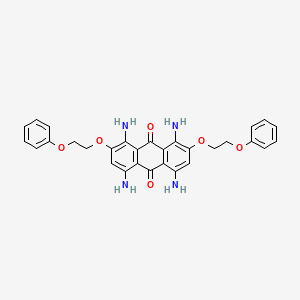

![(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13144883.png)

